Boc-D-Pen(pMeBzl)-OH.DCHA

Übersicht

Beschreibung

Boc-D-Pen(pMeBzl)-OHD-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, cystinuria, scleroderma, and arsenic poisoning. This compound is often used in peptide synthesis and as a building block in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Boc-D-Pen(pMeBzl)-OH.DCHA has several applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and in the development of novel organic compounds.

Biology: Studied for its role in protein folding and disulfide bond formation.

Medicine: Investigated for its potential therapeutic applications in treating diseases like Wilson’s disease and cystinuria.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical synthesis.

Wirkmechanismus

Target of Action

Boc-D-Pen(pMeBzl)-OH.DCHA, also known as Boc-Pen(pMeBzl)-OH, is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of various conditions such as Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning . The primary targets of this compound are likely to be similar to those of D-Penicillamine.

Mode of Action

D-Penicillamine is known to chelate copper, leading to increased urinary copper excretion, which is beneficial in conditions like Wilson’s disease .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by D-Penicillamine. D-Penicillamine is involved in the regulation of copper metabolism, particularly in the liver, where it prevents the accumulation of copper .

Pharmacokinetics

D-Penicillamine is well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of D-Penicillamine. D-Penicillamine reduces copper levels in the body, alleviating symptoms of copper overload in conditions like Wilson’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Pen(pMeBzl)-OH.DCHA typically involves the protection of the amino group of D-Penicillamine with a tert-butoxycarbonyl (Boc) group and the protection of the thiol group with a p-methylbenzyl (pMeBzl) group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, often achieving purities of 95% or higher. The production process includes rigorous quality control measures and cleanroom environments to prevent contamination.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-D-Pen(pMeBzl)-OH.DCHA undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or reductive conditions, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and palladium on carbon (Pd/C) for pMeBzl removal.

Major Products Formed

Oxidation: Disulfide-linked dimers.

Reduction: Free thiol groups.

Deprotection: Free amino and thiol groups, leading to the formation of D-Penicillamine.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-D-Pen(pMeOBzl)-OH: Similar in structure but with a methoxybenzyl protecting group instead of a methylbenzyl group.

Boc-D-Pen(pClBzl)-OH: Contains a chlorobenzyl protecting group.

Boc-D-Pen(pNO2Bzl)-OH: Contains a nitrobenzyl protecting group.

Uniqueness

Boc-D-Pen(pMeBzl)-OH.DCHA is unique due to its specific protecting groups, which provide stability and ease of removal under specific conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.

Biologische Aktivität

Boc-D-Pen(pMeBzl)-OH.DCHA is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and a detailed analysis of its mechanisms of action.

- Molecular Formula : C30H50N2O4S

- Molecular Weight : 534.8 g/mol

- CAS Number : 198470-36-9

- Structure : The compound features a Boc (tert-butyloxycarbonyl) protecting group, a D-Pen (D-penicillamine) backbone, and a p-methylbenzyl side chain, which contribute to its biological properties.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antioxidant Activity : Research indicates that compounds with similar structures can act as antioxidants, reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications for diseases related to oxidative stress.

- Immunomodulatory Effects : The compound may influence immune responses, potentially modulating cytokine production and affecting T-cell activation. This is particularly relevant in the context of autoimmune diseases and cancer therapies.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural analogs have shown effectiveness against bacterial strains, indicating a potential for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

In a study evaluating the antioxidant properties of this compound, the compound was tested against reactive oxygen species (ROS) in cell cultures. Results indicated a significant reduction in ROS levels compared to untreated controls, suggesting its potential use as a protective agent in oxidative stress-related conditions.

Case Study: Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of this compound on T-cell populations. The compound was shown to enhance the proliferation of CD4+ T-cells while downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential utility in managing inflammatory diseases.

Eigenschaften

IUPAC Name |

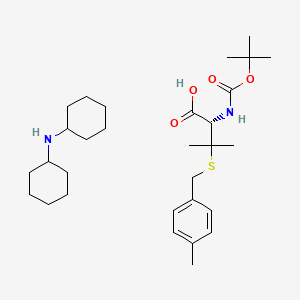

N-cyclohexylcyclohexanamine;(2S)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRVVSYJKYAIZ-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673772 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198470-36-9 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-D-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.